![molecular formula C22H25N3OS B2530841 1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea CAS No. 847406-81-9](/img/structure/B2530841.png)
1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea
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Description
The compound 1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenethylthiourea is a derivative of 2-oxoquinoline, which is a scaffold known to possess a wide range of biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential properties and applications. For instance, 2-oxoquinoline derivatives have been explored for their anticancer properties, as seen in the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which exhibited moderate to high levels of antitumor activities against various cancer cell lines .
Synthesis Analysis
The synthesis of related 2-oxoquinoline derivatives has been achieved through various methods. For example, the one-pot three-component method has been utilized to create novel α-aminophosphonate derivatives with a 2-oxoquinoline core, which were then tested for their anticancer activities . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of 2-oxoquinoline derivatives is characterized by the presence of a quinoline moiety with a ketone at the second position. This structure is crucial for the biological activity of these compounds. The presence of substituents, such as methyl groups and other functional groups, can significantly influence the compound's interaction with biological targets, as well as its pharmacokinetic and pharmacodynamic profiles .
Chemical Reactions Analysis
The chemical reactivity of 2-oxoquinoline derivatives can be influenced by the substituents present on the quinoline core. For instance, the introduction of an α-aminophosphonate moiety has been shown to yield compounds with promising antitumor activities . The specific reactions and interactions of this compound would depend on its functional groups and the nature of the substituents.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, we can infer that similar compounds exhibit properties that make them suitable for biological applications. For example, the solubility, stability, and ability to cross cell membranes are important factors that determine the efficacy of such compounds as anticancer agents. The pharmacological screening of related compounds has shown that they can be more potent than established treatments like 5-fluorouracil, suggesting that they have favorable properties for drug development .
Scientific Research Applications
Synthesis and Pharmacological Potential
- Research has been conducted on the synthesis of novel compounds incorporating quinoline structures, aiming to discover new anticancer agents. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized using a one-pot three-component method and evaluated for antitumor activities against various human cancer cell lines, indicating moderate to high levels of antitumor activities (Yilin Fang et al., 2016) (Fang et al., 2016).
Spectroscopic and Computational Studies
- A detailed spectroscopic characterization of a dihydroquinazoline derivative was performed, combining experimental and theoretical approaches to understand its molecular structure, stability, and reactivity. This study provided insights into the compound's potential energy distribution, molecular orbitals, and intramolecular interactions (A. El-Azab et al., 2017) (El-Azab et al., 2017).
Catalytic Activities
- The (imido)vanadium(V) complexes containing 8-(2,6-dimethylanilide)-5,6,7-trihydroquinoline ligands were synthesized and identified as highly active catalyst precursors for ethylene dimerization. This research highlights the role of fine-tuning both the imido and anionic donor ligands in achieving high catalytic efficiency and selectivity (Xiaoyan Tang et al., 2014) (Tang et al., 2014).
properties
IUPAC Name |
1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-15-8-9-16(2)20-19(15)14-18(21(26)25-20)11-13-24-22(27)23-12-10-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,25,26)(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCJKVUDTURVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=S)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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